molecular formula C18H28N2O3 B2913251 (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone CAS No. 1251609-12-7

(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2913251
CAS No.: 1251609-12-7
M. Wt: 320.433
InChI Key: CDPIWODKOGWQGJ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone is a high-quality small molecule compound provided for research purposes. This synthetic chemical features a methanone core linked to a 3-(dimethylamino)phenyl group and a 4-((2-methoxyethoxy)methyl)piperidine moiety, a structure that suggests potential as an intermediate or functional probe in medicinal chemistry and drug discovery research. Compounds with similar substructures are frequently investigated as modulators of various biological targets, such as enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key building block in synthetic chemistry or as a candidate for screening against novel biological targets in biochemical and cellular assays. Its structural attributes, including the basic dimethylamino group and the polar (2-methoxyethoxy)methyl chain, may influence its physicochemical properties and bioavailability. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(2-methoxyethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-19(2)17-6-4-5-16(13-17)18(21)20-9-7-15(8-10-20)14-23-12-11-22-3/h4-6,13,15H,7-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPIWODKOGWQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone typically involves a multi-step reaction. It begins with the formation of the dimethylamino benzene derivative, followed by the introduction of the piperidine ring and the methanone group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial to ensure the efficiency and yield of each step.

Industrial Production Methods

Industrial production often scales up laboratory synthesis methods, optimizing for higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to handle larger quantities of reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the dimethylamino group or the phenyl ring, leading to products with higher oxidation states.

  • Reduction: : Reductive reactions may target the methanone group, converting it into an alcohol or even a methylene group under strong reducing conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperidine nitrogen, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halides, nitro groups, etc., can be introduced using reagents like halogenating agents, nitrating agents, etc.

Major Products Formed

The oxidation reactions typically lead to quinone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions diversify the compound with different functional groups based on the reagents used.

Scientific Research Applications

The compound has significant roles in:

  • Chemistry: : Utilized as a precursor or intermediate in organic synthesis.

  • Biology: : Functions as a building block in the synthesis of biologically active molecules.

  • Medicine: : Potentially serves as a lead compound in drug discovery due to its pharmacophore elements.

  • Industry: : Used in the development of novel materials, including polymers and resins.

Mechanism of Action

The effects of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone are mediated by its interactions with specific molecular targets, primarily enzymes and receptors. The dimethylamino and piperidine groups facilitate binding to active sites, modulating biochemical pathways and exerting therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s piperidine and aryl moieties are common in bioactive molecules. Key analogs and their differences are summarized below:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
(3,4-Dichlorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (30) 3,4-Dichlorophenyl; fluorinated piperidine 439.2 Moderate yield (35%); yellow oil; 5-HT1A receptor-biased agonist activity
[3-(Hydroxymethyl)-piperidin-1-yl]-[4-(2-(4-methoxyphenyl)-ethynyl)-phenyl]-methanone Ethynylphenyl; hydroxymethyl-piperidine 349.4 Increased rigidity due to ethynyl group; potential for enhanced binding affinity
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone Pyrrolidine (5-membered ring); amino-dimethylphenyl 247.3 Smaller ring size alters conformation; modified electronic properties
(2-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone Piperazine (additional nitrogen); trifluoromethylphenyl 272.3 Enhanced solubility due to trifluoromethyl; potential metabolic stability
(R)-(2-Chloro-4-((1-(3-(1-hydroxyoctyl)benzyl)piperidin-4-yl)methoxy)phenyl)(4-chlorophenyl)methanone Long alkyl chain; chlorophenyl groups N/A High purity (>95%); chiral synthesis; anti-tubercular activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with halogenated or trifluoromethyl groups (electron-withdrawing) in analogs like Compounds 30 and 15. This difference may influence receptor interactions, such as serotonin receptor binding in Compound 30 .
  • Solubility and Rigidity : The methoxyethoxy chain in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethyl in ). Conversely, ethynyl groups (e.g., ) introduce rigidity, which may optimize binding pocket occupancy.
  • Ring Size and Conformation: Piperidine (6-membered) vs.

Key Observations :

  • Reductive Amination: Compounds 30 and 39 () use sodium cyanoborohydride for reductive amination, yielding oils with moderate purity.
  • Coupling Reagents : Compound 10 () employs PyBOP for amide bond formation, achieving higher yields (80%) as a solid.
  • Chiral Synthesis : Compounds like (R)-6 () require specialized purification (e.g., chiral HPLC) to achieve >95% enantiomeric excess.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone, identified by its CAS number 1251609-12-7, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
Molecular Formula C18_{18}H28_{28}N2_{2}O3_{3}
Molecular Weight 320.4 g/mol
CAS Number 1251609-12-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial in regulating cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of tumor cells, indicating potential anti-cancer properties.
  • Modulation of Neurotransmitter Systems : The dimethylamino group suggests possible interactions with neurotransmitter receptors, which could affect mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.

Case Studies

  • Study on Antitumor Effects :
    • A study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective inhibition of cell growth.
  • Neuroprotective Study :
    • Another investigation focused on the neuroprotective effects in a mouse model of Alzheimer’s disease. The compound was administered over a period of four weeks, resulting in improved cognitive function as assessed by behavioral tests.

Biological Activity Summary Table

Activity TypeObserved EffectReference
AntitumorInhibition of breast cancer cell growth
NeuroprotectionImproved cognitive function

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